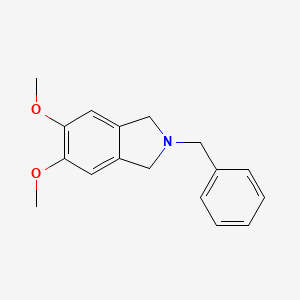

2-Benzyl-5,6-dimethoxyisoindoline

Description

Structure

3D Structure

Properties

CAS No. |

114041-14-4 |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

2-benzyl-5,6-dimethoxy-1,3-dihydroisoindole |

InChI |

InChI=1S/C17H19NO2/c1-19-16-8-14-11-18(10-13-6-4-3-5-7-13)12-15(14)9-17(16)20-2/h3-9H,10-12H2,1-2H3 |

InChI Key |

JCVIFYPKIZMTNQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CN(CC2=C1)CC3=CC=CC=C3)OC |

Origin of Product |

United States |

Role in Organic Synthesis and Medicinal Chemistry

Utilization as Intermediates in Alkaloid Total Synthesis

The structural framework of 2-Benzyl-5,6-dimethoxyisoindoline makes it a plausible precursor in the total synthesis of various classes of alkaloids. The benzylisoquinoline unit is a fundamental building block for a vast array of biologically active natural products.

Precursors to Phenanthrene (B1679779) Lactam Alkaloids

While no direct synthetic routes employing 2-Benzyl-5,6-dimethoxyisoindoline for the synthesis of phenanthrene lactam alkaloids, also known as aristolactams, have been documented in the reviewed literature, the general utility of isoindolinone precursors in the synthesis of these complex structures is well-established. The synthesis of aristolactams often involves the construction of the characteristic phenanthrene lactam core from suitably substituted isoindolinone building blocks. These precursors can be elaborated through various synthetic strategies, including cross-coupling and condensation reactions, to furnish the final polycyclic alkaloid.

Intermediacy in the Synthesis of Indole (B1671886) and Isoquinoline (B145761) Alkaloids

The benzylisoquinoline alkaloid (BIA) family represents a large and structurally diverse group of secondary metabolites with significant biological activities. researchgate.net The biosynthesis and total synthesis of these alkaloids often proceed through key intermediates that can be conceptually related to the 2-Benzyl-5,6-dimethoxyisoindoline scaffold. The core structure of many isoquinoline alkaloids is derived from the condensation of a phenethylamine derivative with a phenylacetaldehyde derivative.

Indole alkaloids, another major class of natural products, are characterized by the presence of an indole ring system. researchgate.net While the direct use of 2-Benzyl-5,6-dimethoxyisoindoline as an intermediate in indole alkaloid synthesis is not reported, the broader indoline scaffold is a key component in the design and synthesis of various biologically active molecules. nih.gov Synthetic strategies toward complex indole alkaloids often involve the construction of the indole or indoline nucleus at a key step, followed by further functionalization.

Benzylisoindoline and Dimethoxyisoindoline Scaffolds as Pharmacophores in Drug Discovery

The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular frameworks that are capable of binding to multiple biological targets. mdpi.com The indole and indoline scaffolds are considered privileged structures due to their widespread presence in molecules with diverse pharmacological activities. researchgate.netnih.gov

The benzylisoindoline and dimethoxyisoindoline moieties present in 2-Benzyl-5,6-dimethoxyisoindoline can be considered potential pharmacophores. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The incorporation of these scaffolds into drug candidates can lead to compounds with a range of biological activities.

| Scaffold | Potential Biological Activities |

| Benzylisoindoline | Anticancer, Antimicrobial, Antihypertensive, Anti-proliferative, Anti-inflammatory |

| Dimethoxyisoindoline | Potential for modulation of various cellular targets due to the electronic effects of the methoxy (B1213986) groups |

Derivatization Strategies for Enhancing Molecular Properties and Biological Function

The modification of a lead compound to improve its pharmacological profile is a cornerstone of medicinal chemistry. For a molecule like 2-Benzyl-5,6-dimethoxyisoindoline, several derivatization strategies could be envisioned to enhance its molecular properties and biological function. These strategies often focus on modifying specific parts of the molecule to improve factors such as potency, selectivity, and pharmacokinetic properties.

Computational approaches, such as molecular docking and molecular dynamics simulations, can be employed to guide the design of new derivatives with improved binding affinity for their biological targets. nih.gov

| Derivatization Strategy | Potential Outcome |

| Modification of the Benzyl (B1604629) Group | Altering steric bulk and electronic properties to improve target binding and selectivity. |

| Functionalization of the Isoindoline (B1297411) Core | Introduction of various substituents to modulate solubility, metabolic stability, and biological activity. |

| Variation of the Methoxy Groups | Replacement with other functional groups to fine-tune electronic properties and hydrogen bonding potential. |

Pharmacological Investigations of 2 Benzyl 5,6 Dimethoxyisoindoline and Analogues Non Clinical Focus

Neuroprotective Effects of Isoindoline (B1297411) Derivatives

The potential for isoindoline derivatives to protect neuronal cells from damage is an emerging area of research. These investigations often focus on the compounds' ability to mitigate oxidative stress and enhance cell survival under harmful conditions.

Modulation of Oxidative Stress Response Pathways (e.g., NRF2 signaling pathway)

Impact on Neuronal Cell Viability under Stress Conditions

The neuroprotective potential of isoindoline analogues is further underscored by their ability to enhance the viability of neuronal cells subjected to stress. For instance, studies on related indole (B1671886) derivatives have demonstrated protective effects in models of neuronal damage. While not direct evidence for 2-Benzyl-5,6-dimethoxyisoindoline, these findings suggest that the isoindoline scaffold may serve as a valuable template for the development of novel neuroprotective agents. The protective mechanisms are thought to involve the reduction of reactive oxygen species (ROS) and the inhibition of apoptotic pathways.

Antiviral Activities of Isoindoline Derivatives

The isoindoline core is a feature of various compounds that have been investigated for their ability to inhibit viral replication. These studies provide a framework for understanding the potential antiviral mechanisms and structure-activity relationships of this class of molecules.

Mechanisms of Action Against Viral Targets (General)

The antiviral mechanisms of isoindoline derivatives are diverse and depend on the specific viral target and the substitutions on the isoindoline scaffold. Research on analogues has pointed to several potential modes of action. For example, some isoindoline-related compounds have been shown to interfere with viral entry into host cells. Another key mechanism is the inhibition of viral enzymes that are essential for replication, such as viral proteases or polymerases. For instance, studies on 2-aryl-isoindolin-1-one analogues have shown they can inhibit the replication of Enterovirus A71 (EV-A71) by potentially targeting the virus entry stage. nih.gov

Structure-Activity Relationship (SAR) Studies for Antiviral Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency of lead compounds. For isoindoline derivatives, SAR studies have revealed that the nature and position of substituents on the isoindoline ring and the N-benzyl group significantly influence their antiviral activity. In a study on 2-aryl-isoindolin-1-ones, it was found that the substitution pattern on the 2-phenyl ring was critical for anti-EV-A71 activity. nih.gov The presence of specific electron-donating or electron-withdrawing groups can enhance the binding affinity of the compound to its viral target, thereby increasing its inhibitory effect.

Interactive Data Table: Antiviral Activity of 2-aryl-isoindolin-1-one Analogues against EV-A71 nih.gov

| Compound ID | R1 Group | R2 Group | EC50 (µM) vs. EV-A71 (BrCr strain) |

| A3 | H | 4-OCH3 | 1.23 |

| A4 | H | 4-OCF3 | 1.76 |

| Pirodavir (Ref) | - | - | >10 |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. A lower EC50 indicates a more potent compound. Data is illustrative based on published research on analogues.

Antiproliferative and Antitumor Activities

The investigation of isoindoline derivatives for their potential to inhibit cell proliferation and induce tumor cell death is another active area of research. These studies often involve screening against various cancer cell lines to identify promising candidates for further development.

While specific data for 2-Benzyl-5,6-dimethoxyisoindoline is not available, studies on structurally related compounds, such as (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-diones, have shown significant antiproliferative activity against several cancer cell lines. nih.gov These findings suggest that the N-benzyl moiety, also present in the title compound, may play a role in the observed cytotoxic effects. The mechanisms underlying these activities are likely multifactorial, potentially involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Interactive Data Table: Antiproliferative Activity of Aplysinopsin Analogues nih.gov

| Compound ID | R Group on Benzyl (B1604629) Ring | Cell Line | IC50 (µM) |

| 3f | 2'-bromo | MCF-7 | 4.4 |

| 3j | 5-methyl | MCF-7 | 5.2 |

| 5-Fluorouracil (Ref) | - | MCF-7 | 15.2 |

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates a more potent compound. MCF-7 is a breast cancer cell line. Data is illustrative based on published research on analogues.

Sigma-2 Receptor Ligand Modulators for Cancer Research

The sigma-2 (σ2) receptor is a promising target in oncology as it is highly expressed in a variety of rapidly proliferating cancer cells and is considered a biomarker for tumor proliferation. nih.govmdpi.comacs.org Ligands that bind to this receptor have been explored for their potential in both cancer diagnostics and therapy, with studies showing they can induce cancer cell apoptosis and inhibit tumor growth. nih.govnih.gov Analogues based on a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold, structurally related to 2-Benzyl-5,6-dimethoxyisoindoline, have been a particular focus of this research. mdpi.comacs.org

Ligand Binding Affinities and Subtype Selectivity Profiles

A critical aspect of developing sigma-2 receptor modulators is achieving high binding affinity for the σ2 receptor and high selectivity over the sigma-1 (σ1) subtype. Research into 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has yielded compounds with excellent affinity and selectivity. For instance, certain analogues demonstrated high affinity for the σ2 receptor with Kᵢ values in the low nanomolar range (5–6 nM) and showed little to no affinity for the σ1 receptor. mdpi.com

One notable highly selective σ2 receptor ligand, CM398, which incorporates the 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) core, demonstrated a σ1/σ2 selectivity ratio greater than 1000. nih.govsigmaaldrich.com This high degree of selectivity is crucial for developing targeted agents that minimize off-target effects.

| Compound/Analogue | σ1 Receptor Kᵢ (nM) | σ2 Receptor Kᵢ (nM) | Selectivity (σ1/σ2) | Source(s) |

| Analogue 3b | >10,000 | 6 | >1667 | mdpi.com |

| Analogue 3e | >10,000 | 5 | >2000 | mdpi.com |

| Analogue 4b | >10,000 | 5 | >2000 | mdpi.com |

| Analogue 4e | >10,000 | 6 | >1667 | mdpi.com |

| CM398 | >1,000 | High Affinity | >1000 | nih.gov |

Modulation of Cellular Proliferation and Cell Cycle Progression in Cancer Models

The overexpression of σ2 receptors in tumors is linked to their proliferative status. nih.govsigmaaldrich.com Consequently, ligands targeting this receptor have been evaluated for their antiproliferative effects. The σ2 ligand A011, which features a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure, has demonstrated significant antitumor activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and lung (A549) cancer cells. acs.org

Other 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have also shown moderate anticancer activity against human liver (Huh-7) and esophageal (KYSE-140) cancer cells. mdpi.com While the precise mechanism of growth inhibition via cell cycle arrest for these specific compounds is still under detailed investigation, the ability of anticancer agents to halt the cell cycle is a well-established therapeutic strategy. nih.gov

| Compound/Analogue | Cancer Cell Line | Activity | Source(s) |

| A011 | MCF-7 (Breast) | Good antitumor activity | acs.org |

| A011 | MDA-MB-231 (Breast) | Good antitumor activity | acs.org |

| A011 | A549 (Lung) | Good antitumor activity | acs.org |

| Tetrahydroisoquinoline derivatives | Huh-7 (Liver) | Moderate anticancer activity | mdpi.com |

| Tetrahydroisoquinoline derivatives | KYSE-140 (Esophagus) | Moderate anticancer activity | mdpi.com |

Interactions with Drug Efflux Pumps and Reversal of Multi-Drug Resistance in Cell Lines

Multi-drug resistance (MDR) is a major obstacle in chemotherapy, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) and ABCG2, which pump drugs out of cancer cells. mdpi.comacs.org Recent studies have revealed that σ2 receptor ligands can modulate the function of these efflux pumps. mdpi.com

Specifically, the σ2 ligand A011, with its 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure, has been shown to overcome resistance to adriamycin in human breast cancer cells by modulating the function of both ABCB1 and ABCG2 transporters. acs.org This suggests a dual mechanism of action for such compounds: direct cytotoxicity and the reversal of MDR, making them promising candidates for combination therapies. It has been noted that compounds with this particular chemical structure have the potential to interact with ABCB1. acs.org

Development of Investigational Radioligands for Receptor Imaging in Pre-Clinical Models

Given the high expression of σ2 receptors in tumors, radiolabeled ligands are valuable tools for diagnostic imaging using techniques like Positron Emission Tomography (PET). sigmaaldrich.com These radioligands can help visualize tumor proliferation in vivo. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamide (B126) structure has been extensively used as a basis for developing such imaging tools. mdpi.com A prominent example is ¹⁸F-ISO-1, a σ2 receptor molecular probe that has advanced to clinical trials for imaging malignant tumors. sigmaaldrich.com The development of these investigational radioligands underscores the utility of the isoquinoline (B145761) scaffold in creating agents for pre-clinical and potentially clinical cancer imaging. nih.gov

Inhibition of Specific Enzymes (e.g., HIV-1 Integrase)

HIV-1 integrase is a critical enzyme for viral replication, making it a key target for antiretroviral drugs. nih.govekb.eg While various heterocyclic compounds have been developed as HIV-1 integrase inhibitors, a review of the available scientific literature did not yield direct evidence linking 2-Benzyl-5,6-dimethoxyisoindoline or its close structural analogues, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, to the inhibition of HIV-1 integrase. nih.govnih.govnih.govgoogle.com Research in this area has focused on other chemical scaffolds, such as polycyclic cores with heteroatom triads and quinolonyl diketo acid derivatives. nih.govnih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitory Activity

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Inhibition of the VEGFR-2 signaling pathway is therefore a validated and promising strategy in cancer therapy. nih.gov

Research has shown that compounds incorporating a 6,7-dimethoxyquinazoline (B1622564) moiety, which is structurally related to the 6,7-dimethoxytetrahydroisoquinoline core, can be potent inhibitors of VEGFR-2. A series of 6,7-dimethoxy-4-anilinoquinazoline derivatives were synthesized and found to exhibit significant inhibitory activity against the VEGFR-2 kinase. nih.govresearchgate.net For example, compound 14b from this series displayed a very potent IC₅₀ value of 0.016 µM against VEGFR-2. nih.gov These findings suggest that the dimethoxy-substituted heterocyclic core present in these analogues is a key pharmacophore for VEGFR-2 inhibition.

| Compound/Analogue | Target | IC₅₀ (µM) | Source(s) |

| Compound 14b (6,7-dimethoxy-4-anilinoquinazoline derivative) | VEGFR-2 | 0.016 ± 0.002 | nih.govresearchgate.net |

| Compound 32 (quinazoline derivative) | VEGFR-2 | 0.80 | nih.gov |

| Compound 33 (quinazoline derivative) | VEGFR-2 | 0.57 | nih.gov |

| Ki8751 (Reference Inhibitor) | VEGFR-2 | 0.004 | sigmaaldrich.com |

Anti-inflammatory Potential of Isoindoline Derivatives

The isoindoline skeleton has been a focus for the design of new anti-inflammatory agents. researchgate.netresearchgate.net Researchers have synthesized and evaluated various isoindoline derivatives, revealing significant anti-inflammatory and analgesic properties. nih.govrjraap.com

A study focused on novel isoindoline hybrids incorporating pharmacophores like oxime, hydrazone, pyrazole, and chalcone. nih.gov Several of these derivatives were identified as moderate inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, with IC50 values close to the standard drug, celecoxib. nih.gov The most potent of these compounds demonstrated superior in vivo anti-inflammatory effects in a carrageenan-induced paw edema model compared to the reference drug diclofenac. nih.gov For instance, a dimethoxychalcone derivative (11d) showed excellent anti-inflammatory activity and also increased the thermal pain threshold. nih.gov

Another research effort involved synthesizing N-substituted isoindoline derivatives as analogues of the non-steroidal anti-inflammatory drug (NSAID) Indoprofen. researchgate.netresearchgate.net These studies aimed to develop new potential anti-inflammatory drugs with reduced gastrointestinal side effects. researchgate.net Similarly, N-phenyl-phthalimide sulfonamides and their isosteres were designed as hybrids of thalidomide (B1683933) and aryl sulfonamide phosphodiesterase inhibitors, with one compound showing potent inhibition of LPS-induced neutrophil recruitment. researchgate.net

Furthermore, studies on aminoacetylenic isoindoline-1,3-dione derivatives, specifically compounds labeled ZM4 and ZM5, have shown that they possess COX-2 inhibition activities and are effective in reducing carrageenan-induced inflammation. nih.gov These compounds were also found to modulate pro-inflammatory and anti-inflammatory cytokines. nih.gov An investigation into a different derivative, 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione, also confirmed it to possess pronounced anti-inflammatory and analgesic effects in in vivo models. rjraap.com The diverse biological activities of isoindoline-1,3-dione derivatives also include anti-inflammatory effects. nih.gov

Table 1: Selected Isoindoline Derivatives and their Anti-inflammatory Activity

| Derivative Class | Key Findings | Mechanism of Action (if reported) | Reference |

|---|---|---|---|

| Isoindoline-Chalcone Hybrids | Showed outstanding in vivo anti-inflammatory activity, better than diclofenac. nih.gov | Moderate COX-2 Inhibition. nih.gov | nih.gov |

| N-substituted Isoindoline Analogues of Indoprofen | Designed as potential anti-inflammatory drugs with lower GI side-effects. researchgate.net | Targeting COX-1 and/or COX-2 enzymes. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Aminoacetylenic Isoindoline-1,3-diones | Demonstrated anti-inflammatory effects by reducing paw edema and modulating cytokines. nih.gov | COX-2 Inhibition. nih.gov | nih.gov |

| 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione | Exhibited pronounced analgesic and anti-inflammatory activity in vivo. rjraap.com | Not specified. | rjraap.com |

Other Reported Biological Activities of Isoindoline Scaffolds

The isoindoline framework is a versatile pharmacophore, with derivatives demonstrating a wide array of therapeutic potentials beyond anti-inflammatory action. researchgate.netnih.gov These activities include antiarrhythmic, nootropic, anxiolytic, sedative, and antimicrobial effects. ontosight.aidoaj.orgresearchgate.net

Antiarrhythmic Activity While extensive research on the antiarrhythmic properties of isoindoline derivatives is not prominent in recent literature, a 1968 study investigated the antiarrhythmic activity of some isoquinoline derivatives, a related heterocyclic scaffold. nih.gov This study used a rapid screening procedure in mice to determine the effects of these compounds on chemically-induced ventricular fibrillation. nih.gov

Nootropic Activity Certain 2,3-dihydro-1H-isoindol-1-one derivatives have been synthesized and evaluated for their nootropic, or cognitive-enhancing, effects. nih.govresearchgate.net In a passive avoidance test in mice, these compounds, which are structurally related to piracetam (B1677957), were tested for their ability to reverse scopolamine-induced amnesia. nih.gov One racemic compound exhibited nootropic activity at lower doses than piracetam, though with lower efficacy. nih.govresearchgate.net Two diastereoisomers were as potent as piracetam in reverting amnesia, establishing these isoindol-1-one derivatives as a new class of nootropic compounds. nih.gov

Anxiolytic and Sedative Activities The isoindolinone ring system is a core component of several compounds investigated for central nervous system effects. nih.gov Specifically, certain isoindolinone derivatives act as benzodiazepine-receptor agonists and are being explored for the treatment of anxiety. nih.gov Studies on nih.govresearchgate.netdiazaheterofused isoindolol derivatives also showed that several compounds induced significant anxiolytic-like effects in mice, as evaluated by the elevated plus-maze test. researchgate.net The isoindolinone scaffold is recognized for its potential in developing anxiolytic agents. researchgate.netresearchgate.netgsconlinepress.com

In a dedicated effort to develop new intravenous sedative-hypnotic agents, researchers synthesized approximately 170 isoindolin-1-one (B1195906) derivatives. nih.govjst.go.jp A series of these compounds, specifically 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analogs, displayed potent sedative-hypnotic activity in mice. nih.gov These compounds were noted for their good water solubility and a wide safety margin in the non-clinical models used. nih.govjst.go.jp

Antimicrobial Activity The isoindoline and isoindolinone scaffolds are present in numerous molecules exhibiting antimicrobial properties. researchgate.netresearchgate.net The isoindoline core has been identified as a useful nucleus for novel antibacterial compounds, including those active against resistant strains like MRSA. nih.gov Derivatives of isoindoline-1,3-dione have also been noted for their antibacterial effects. nih.gov

Studies on 3-methyleneisoindolin-1-ones have shown they possess a diverse range of bioactivities, including antimicrobial and antifungal effects. researchgate.net In one study, newly synthesized isoindoline-1,3-dione derivatives were tested against various bacterial and fungal strains and showed moderate antimicrobial activity. gsconlinepress.com Another investigation into novel isoindolinone derivatives found that a compound containing a cyclohexanol (B46403) group exhibited a broad spectrum and potent antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi. nih.gov

Table 2: Summary of Other Biological Activities of Isoindoline Scaffolds

| Activity | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Nootropic | 2,3-dihydro-1H-isoindol-1-one derivatives | Reverted scopolamine-induced amnesia in mice, with potency comparable to piracetam. nih.gov | nih.govresearchgate.net |

| Anxiolytic | Isoindolinone derivatives / nih.govresearchgate.netDiazaheterofused isoindolols | Act as benzodiazepine-receptor agonists; induce significant anxiolytic-like effects in mice. nih.govresearchgate.net | nih.govresearchgate.net |

| Sedative | Isoindolin-1-one derivatives | Showed potent sedative-hypnotic activity upon intravenous administration in mice. nih.govjst.go.jp | nih.govjst.go.jp |

| Antimicrobial | Isoindolinone / Isoindoline-1,3-dione derivatives | Active against various bacterial and fungal strains, including MRSA. researchgate.netgsconlinepress.comnih.govnih.gov | researchgate.netgsconlinepress.comnih.govnih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Involving 2 Benzyl 5,6 Dimethoxyisoindoline and Its Analogues

Impact of N-Substitution (Benzyl Group) on Biological Activity Profiles

The substituent attached to the nitrogen atom of the isoindoline (B1297411) ring is a critical determinant of biological activity. The N-benzyl group, in particular, has been shown to be a key feature in a variety of biologically active isoindoline derivatives.

Research into isoindole-1,3-dione derivatives has confirmed that antiproliferative effects are significantly influenced by the groups attached to the nitrogen atom and the ring itself. acs.org Specifically, N-benzyl isoindole derivatives have demonstrated notable cytotoxic activity against cancer cell lines. acs.org The benzyl (B1604629) group's role is multifaceted; its size, hydrophobicity, and conformational flexibility allow it to engage in specific interactions within receptor binding pockets. Studies on piperazine (B1678402) and piperidine (B6355638) amides have shown that N-benzyl substitution can be crucial for potency, with its flexibility and basicity being important factors for interactions with target enzymes. nih.gov

In the context of acetylcholinesterase (AChE) inhibitors, a rigid analogue, 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine, was found to have potent activity, underscoring the favorable contribution of the N-benzyl isoindoline moiety. nih.gov The design of various N-substituted isoindolines has led to compounds with a range of pharmacological activities, including cardiovascular and local anesthetic effects, highlighting the N-substituent as a primary point for molecular modification. nih.gov

| Compound Class | N-Substituent | Observed Biological Effect | Reference |

|---|---|---|---|

| Isoindole-1,3-diones | Benzyl | Cytotoxicity against cancer cell lines | acs.org |

| Piperidine Analogues | Benzyl-isoindoline | Potent Acetylcholinesterase (AChE) inhibition | nih.gov |

| Piperazine/Piperidine Amides | Benzyl | Important for potency and enzyme interaction | nih.gov |

| General Isoindolines | Various Aryl/Alkyl | Cardiovascular and local anesthetic activity | nih.gov |

Role of Dimethoxy Substitution at the 5,6-Position on Pharmacological Activities and Receptor Affinities

Substitutions on the benzene (B151609) ring of the isoindoline core play a vital role in modulating receptor affinity and pharmacological response. The 5,6-dimethoxy pattern is a particularly significant feature.

In a prominent study on acetylcholinesterase inhibitors, an analogue featuring a 5,6-dimethoxy substituted ring, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, was identified as one of the most potent inhibitors with an IC50 value of 5.7 nM. nih.gov This compound, known as E2020 (Donepezil), exhibited a remarkable 1250-fold greater selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). nih.gov The dimethoxy groups are proposed to be involved in crucial binding interactions within the active site of the enzyme. This highlights the strategic importance of these substitutions in achieving high potency and selectivity. While this example is an indanone, its structural similarity to isoindolinone makes the findings highly relevant to the 5,6-dimethoxyisoindoline (B56020) core.

Influence of Variations in the Isoindoline Ring System on Biological Potency

The core heterocyclic system—whether it is an isoindoline, isoindolinone, or another related scaffold—profoundly influences the compound's biological potency. The isoindole structure is a versatile pharmacophore found in various natural and synthetic compounds with a broad spectrum of activities. nih.govwisdomlib.org

The fully reduced isoindoline (2,3-dihydro-1H-isoindole) can be contrasted with its oxidized counterparts, such as isoindolinone (1,3-dihydro-2H-isoindol-1-one) and phthalimide (B116566) (isoindoline-1,3-dione). nih.gov SAR studies have shown that replacing the 2-isoindoline moiety in certain active compounds with an indanone moiety—a close structural analogue of isoindolinone—can be achieved without a major loss in potency. nih.gov This suggests that the isoindolinone core can effectively mimic the isoindoline system in specific receptor environments.

Indeed, the isoindolinone motif is central to many pharmacological compounds, with derivatives demonstrating significant anticancer potential. acs.orgnih.gov Similarly, modifications of the phthalimide core have led to the development of successful drugs. nih.gov The choice of the core ring system is therefore a critical design element, with each variation offering a different geometric and electronic profile for target interaction.

| Ring System | Key Feature | Example Application/Finding | Reference |

|---|---|---|---|

| Isoindoline | Fully reduced ring | Core of potent AChE inhibitors | nih.gov |

| Isoindolinone | Single carbonyl group | Scaffold for HDAC inhibitors and anticancer agents | acs.orgnih.gov |

| Phthalimide (Isoindoline-1,3-dione) | Two carbonyl groups | Core of immunomodulatory drugs and COX inhibitors | nih.govnih.gov |

| Indanone | Bioisostere of Isoindolinone | Retained high potency in AChE inhibitors when replacing the isoindoline moiety | nih.gov |

Conformational Analysis and Molecular Recognition Dynamics

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. Conformational analysis of 2-Benzyl-5,6-dimethoxyisoindoline analogues reveals distinct structural features that govern their molecular recognition.

Crystallographic studies of a related compound, 2-Benzyl-5-methoxyisoindoline-1,3-dione, show that the molecule adopts a non-planar structure. nih.govresearchgate.net A key finding is that the phenyl ring of the N-benzyl group is oriented nearly perpendicular to the plane of the isoindoline ring system, with a dihedral angle of approximately 84.7°. nih.govresearchgate.net This orthogonal arrangement minimizes steric hindrance and positions the benzyl group's phenyl ring to engage in specific interactions, such as π-π stacking or hydrophobic interactions, within a receptor pocket. This fixed conformation is crucial for how the molecule presents itself to its biological target, influencing binding affinity and specificity. Docking studies have suggested that different conformations, for instance between benzoyl and cinnamoyl linkers, can lead to entirely different binding modes within the same enzyme active site. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable tools for rationalizing structure-activity relationships and guiding the design of new, more potent analogues.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov While specific docking studies on 2-Benzyl-5,6-dimethoxyisoindoline with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are not widely published, the methodology can be applied to hypothesize its binding mode. VEGFR-2 is a key target in anti-angiogenic cancer therapy. nih.govnih.gov

A typical docking study would utilize the crystal structure of VEGFR-2 (e.g., PDB ID: 4AGC). nih.gov Based on studies of other inhibitors, the isoindoline scaffold would likely position itself within the ATP-binding site. The N-benzyl group would be expected to occupy a hydrophobic pocket, while the 5,6-dimethoxy groups could form critical hydrogen bonds with amino acid residues in the hinge region, such as Cys917. Other key interactions within the VEGFR-2 active site often involve hydrogen bonds with residues like Glu883 and pi-anion or pi-alkyl interactions with Asp1044 and Leu838. nih.govresearchgate.net Such studies help rationalize the high potency of derivatives and guide the synthesis of new compounds with improved binding affinity. nih.gov

| Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| VEGFR-2 | Glu883, Asp1044 | Hydrogen Bond, Pi-Anion | nih.govresearchgate.net |

| VEGFR-2 | Cys917, Leu838 | Hydrogen Bond, Hydrophobic | nih.gov |

| VEGFR-2 | Ala864, Val897, Phe916 | Hydrophobic Interaction | nih.gov |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like 2-Benzyl-5,6-dimethoxyisoindoline, DFT calculations can provide deep insights into its intrinsic properties that govern its reactivity and intermolecular interactions.

These calculations can determine the molecule's optimized geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. The resulting molecular electrostatic potential (MEP) map can identify electron-rich regions (which are susceptible to electrophilic attack and can act as hydrogen bond acceptors) and electron-poor regions. This information is invaluable for understanding how the molecule will be recognized by a biological target at an electronic level, complementing the structural insights gained from molecular docking.

In Silico Predictions of Bioactivity and Enzyme Inhibition

In the realm of modern drug discovery, in silico computational methods are indispensable tools for the rational design and preliminary screening of novel therapeutic agents. These techniques, which include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, offer a time- and cost-effective means to evaluate the potential bioactivity of compounds before their actual synthesis and in vitro testing. For 2-Benzyl-5,6-dimethoxyisoindoline and its analogues, these computational approaches have been instrumental in predicting their interactions with various biological targets, particularly enzymes implicated in a range of diseases.

Research into the analogues of 2-Benzyl-5,6-dimethoxyisoindoline, such as isoindolin-1-one (B1195906) and other isoindolinone derivatives, has revealed significant potential for enzyme inhibition. Molecular docking studies, a key in silico method, have been employed to elucidate the binding modes and affinities of these compounds within the active sites of target enzymes. nih.govnih.gov These studies computationally place the ligand (the isoindoline derivative) into the binding site of a protein and calculate a score, often representing the binding energy, which predicts the strength of the interaction.

One area of investigation has been the inhibition of urease, a nickel-containing metalloenzyme that plays a role in pathologies such as peptic ulcers and urolithiasis. A study on a series of 2,3-disubstituted isoindolin-1-ones demonstrated their potential as urease inhibitors. nih.gov The in silico molecular docking results corroborated the in vitro findings, suggesting a strong correlation between the predicted binding affinity and the observed inhibitory activity. nih.gov For instance, the most potent compound in the series, 5c , which features a 2,4-dichlorobenzyl group at the N-2 position and a 3-hydroxyphenyl group at the C-3 position, exhibited a significantly lower docking score (more favorable binding) compared to standard inhibitors like thiourea (B124793) and hydroxyurea. nih.gov

Another significant target for isoindoline-based compounds is carbonic anhydrase (CA). nih.gov CAs are a family of zinc-containing metalloenzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. nih.gov In silico studies on novel isoindolinone derivatives have predicted strong inhibitory effects against human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov The docking simulations for these compounds indicated a high affinity for the enzyme's active site, which was consistent with their low nanomolar inhibition constants (Ki) observed in subsequent biological assays. nih.gov

Furthermore, the antiviral potential of N-benzyl substituted heterocyclic compounds has been explored through computational methods. Analogues bearing a benzyl group have been docked into the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of the HIV-1 reverse transcriptase enzyme. nih.govnih.gov These docking studies help in understanding the molecular mechanism of action and validating the potential of these structures as viral enzyme inhibitors. nih.gov The docking scores from such studies often show a good correlation with the experimentally determined anti-HIV activities. nih.gov

The tables below summarize the in silico data from molecular docking studies on analogues of 2-Benzyl-5,6-dimethoxyisoindoline against various enzyme targets.

Table 1: In Silico Molecular Docking Data of Isoindolin-1-one Analogues against Jack Bean Urease

| Compound | Substituents | Docking Score (kcal/mol) | Predicted Interactions |

| 5c | N-2: 2,4-dichlorobenzyl; C-3: 3-hydroxyphenyl | -9.5 | H-bonding with active site residues; coordination with Ni ions |

| Thiourea | (Standard) | -4.2 | H-bonding with active site residues |

| Hydroxyurea | (Standard) | -3.8 | H-bonding with active site residues |

Data sourced from a study on isoindolin-1-one derivatives as urease inhibitors. nih.gov

Table 2: In Silico and In Vitro Data for Isoindolinone Analogues against Human Carbonic Anhydrase (hCA) Isoforms

| Compound | Target Enzyme | Predicted Binding Affinity (Ki, nM) |

| 2c | hCA I | 11.48 ± 4.18 |

| 2c | hCA II | 9.32 ± 2.35 |

| 2f | hCA I | 16.09 ± 4.14 |

| 2f | hCA II | 14.87 ± 3.25 |

| Acetazolamide | hCA I | 87.08 ± 35.21 |

| Acetazolamide | hCA II | 160.34 ± 46.59 |

Data from a study on the carbonic anhydrase inhibition profiles of novel isoindolinone derivatives. nih.gov

Table 3: In Silico Molecular Docking Data of N-Benzylacetamide Analogues against HIV-1 Reverse Transcriptase

| Compound | Substituents | Fred Docking Score | Predicted Binding Mode |

| 6e | N-benzylacetamide derivative | -13.775 | Deep binding in the NNRTI pocket |

| 6g | N-benzylacetamide derivative | -13.550 | Deep binding in the NNRTI pocket |

| 6i | N-benzylacetamide derivative | -13.450 | Deep binding in the NNRTI pocket |

| Nevirapine | (Standard) | -12.800 | Binding in the NNRTI pocket |

Data from a study on the molecular docking of N-substituted benzyl/phenyl acetamides. nih.gov

Advanced Research Directions and Future Perspectives

Development of Next-Generation 2-Benzyl-5,6-dimethoxyisoindoline-Based Chemical Probes

The development of chemical probes is a critical area of research for elucidating the function of biological molecules and pathways. A chemical probe is a small molecule that can be used to study a specific biological target, such as a protein or enzyme. The 2-Benzyl-5,6-dimethoxyisoindoline scaffold could serve as a foundation for creating such probes.

Future research could focus on modifying the 2-Benzyl-5,6-dimethoxyisoindoline structure to incorporate reporter groups, such as fluorescent tags or biotin (B1667282) labels. These modifications would allow for the visualization and tracking of the molecule's interactions within a cell or organism. For example, a fluorescently-labeled derivative could be used in high-content screening assays to identify new biological targets or to study the distribution of the compound within cellular compartments.

Exploration of Novel Therapeutic Targets for Isoindoline (B1297411) Scaffolds in Emerging Disease Areas

The isoindoline core is present in a number of biologically active compounds, suggesting that 2-Benzyl-5,6-dimethoxyisoindoline and its analogues could be explored for a variety of therapeutic applications. Research on related isoindoline derivatives has indicated potential in several disease areas.

For instance, certain isoindoline-containing compounds have been investigated for their activity as inhibitors of enzymes such as acetylcholinesterase, which is relevant to Alzheimer's disease. The general class of isoindolines has also been explored for applications in cancer, inflammation, and infectious diseases.

Future research on 2-Benzyl-5,6-dimethoxyisoindoline could involve screening this compound and its derivatives against a panel of disease-relevant targets. The presence of the dimethoxy and benzyl (B1604629) groups provides opportunities for chemical modification to optimize binding affinity and selectivity for specific targets.

Mechanistic Elucidation of Biological Actions at a Molecular and Cellular Level

A crucial aspect of developing any new therapeutic agent is understanding its mechanism of action. For 2-Benzyl-5,6-dimethoxyisoindoline, this would involve identifying its specific molecular targets and elucidating the downstream cellular effects.

Should initial screenings identify a biological activity of interest, subsequent research would focus on detailed mechanistic studies. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic approaches could be employed to identify the direct binding partners of the compound. Once a target is identified, further studies would be needed to understand how the interaction between 2-Benzyl-5,6-dimethoxyisoindoline and its target alters cellular signaling pathways and physiological responses.

Innovation in Synthetic Strategies for Complex 2-Benzyl-5,6-dimethoxyisoindoline Analogues

The synthesis of 2-Benzyl-5,6-dimethoxyisoindoline has been described in patent literature, where it is mentioned as an intermediate in the preparation of more complex molecules, such as novel cephalosporin (B10832234) derivatives with potential antibacterial activity. This highlights the utility of this compound as a building block in organic synthesis.

Future research in this area could focus on developing more efficient and versatile synthetic routes to 2-Benzyl-5,6-dimethoxyisoindoline and its analogues. This could involve the exploration of new catalytic methods or the use of flow chemistry to enable rapid and scalable production. Furthermore, the development of synthetic strategies to create a diverse library of analogues with variations in the benzyl and methoxy (B1213986) substituents would be invaluable for structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity of a lead compound.

Q & A

Q. What are the common synthetic routes for 2-Benzyl-5,6-dimethoxyisoindoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis often involves cyclization or catalytic processes. For example, Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) have been used to promote efficient cycloaddition reactions under mild conditions, achieving yields of ~80% . Optimization strategies include:

- Catalyst Screening : Test ionic liquids or transition-metal catalysts (e.g., Pd/C) to enhance regioselectivity.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature Control : Reactions at 60–80°C balance kinetics and thermal stability of sensitive intermediates.

Table 1 compares yields under different conditions:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| [HMIm]BF₄ | DMF | 70 | 82 | |

| Pd/C | Toluene | 100 | 68 |

Q. Which analytical techniques are most effective for characterizing 2-Benzyl-5,6-dimethoxyisoindoline purity and structural integrity?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl and methoxy groups) via chemical shifts (δ 3.8–4.2 ppm for OCH₃) .

- HPLC-PDA : Quantifies purity (>97%) using reverse-phase C18 columns (mobile phase: acetonitrile/water) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₇H₁₉NO₂: theoretical 269.35 g/mol vs. observed 269.34 g/mol) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., benzyl vs. alkyl groups) influence the reactivity of isoindoline derivatives in catalytic systems?

- Methodological Answer : Substituent effects are studied via computational and experimental methods:

- DFT Calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic attack. Benzyl groups enhance steric hindrance, reducing reaction rates by ~15% compared to methyl substituents .

- Kinetic Studies : Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy. For example, bulky substituents decrease activation energy by stabilizing transition states .

Q. How can researchers resolve contradictions in reported pharmacological activities of 2-Benzyl-5,6-dimethoxyisoindoline derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay protocols or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use cell lines (e.g., HEK293) with consistent passage numbers and control for solvent effects (DMSO ≤0.1%).

- Impurity Profiling : Compare HPLC traces of batches from different syntheses; trace byproducts (e.g., de-methoxy analogs) may antagonize target receptors .

- Dose-Response Validation : Replicate studies across independent labs to confirm IC₅₀ values (e.g., 5–20 µM for kinase inhibition) .

Q. What computational approaches are suitable for predicting the structure-activity relationship (SAR) of 2-Benzyl-5,6-dimethoxyisoindoline analogs?

- Methodological Answer : Combine molecular docking and MD simulations:

- Docking (AutoDock Vina) : Screen analogs against target proteins (e.g., kinases) to prioritize synthesis. Benzyl groups show stronger π-π stacking with hydrophobic pockets .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD <2 Å indicates stable binding .

- QSAR Modeling : Use descriptors (logP, polar surface area) to correlate structural features with bioactivity .

Methodological Considerations

- Data Contradiction Analysis : Compare reaction parameters (e.g., catalyst loading, purity of starting materials) across studies to identify outliers .

- Safety Protocols : Handle intermediates in fume hoods with nitrile gloves; avoid inhalation of fine powders (refer to SDS guidelines for isoindoline analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.